14-Ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)hexopyranoside
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Overview
Description
Pikromycin is a macrolide antibiotic first isolated in 1951 by Brokmann and Hekel. It was the first antibiotic macrolide to be discovered and is synthesized through a type I polyketide synthase system in the bacterium Streptomyces venezuelae. Pikromycin is derived from narbonolide, a 14-membered ring macrolide, and includes a desosamine sugar and a hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pikromycin is synthesized through a polyketide synthase (PKS) system in Streptomyces venezuelae. The biosynthesis involves four polypeptides: PikAI, PikAII, PikAIII, and PikAIV. These polypeptides contain a loading module, six extension modules, and a thioesterase domain that terminates the biosynthetic procedure . The process involves the sequential addition of propionate units to form the macrolactone ring, followed by glycosylation with desosamine .
Industrial Production Methods: Industrial production of pikromycin can be enhanced through heterologous expression of its biosynthetic gene cluster. This involves cloning the pikromycin biosynthetic gene cluster into a suitable host, such as Streptomyces lividans or Streptomyces coelicolor, using a Streptomyces artificial chromosome system. This method has been shown to increase the yield of pikromycin and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Pikromycin undergoes various chemical reactions, including:
Oxidation: Pikromycin can be hydroxylated by cytochrome P450 enzymes, such as PikC, to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone groups in pikromycin to alcohols.
Substitution: Glycosylation reactions can substitute the hydroxyl groups with sugar moieties like desosamine.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents like sodium borohydride.
Substitution: Glycosyltransferases and sugar nucleotides.
Major Products:
- Hydroxylated pikromycin derivatives.
- Reduced alcohol derivatives.
- Glycosylated pikromycin derivatives .
Scientific Research Applications
Pikromycin has several scientific research applications:
Mechanism of Action
Pikromycin exerts its effects by binding to the bacterial ribosome and inhibiting protein synthesis. It binds to the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, preventing the elongation of the nascent polypeptide chain. This binding interferes with the translocation of peptidyl-tRNA, leading to the dissociation of peptidyl-tRNA from the ribosome .
Comparison with Similar Compounds
Erythromycin: A 14-membered macrolide with multiple sugar moieties.
Oleandomycin: Similar antibacterial spectrum as erythromycin.
Azithromycin: A 15-membered macrolide with improved pharmacokinetic properties
Pikromycin’s uniqueness lies in its simpler structure and its role as a precursor for synthesizing more complex and clinically useful antibiotics.
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQBOFAUUTZOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871981 |
Source
|
Record name | 14-Ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl 3,4,6-trideoxy-3-(dimethylamino)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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